CCR5 Binding Affinity Relative to 4‑Pyrazolylpiperidine Lead Compounds
In a cell‑based antagonist assay using human CCR5 overexpressed in HEK‑293 Glosensor cells, the target compound exhibited a Kd of 316 nM for inhibition of RANTES‑induced intracellular calcium mobilization [1]. For comparison, the prototypical 4‑pyrazolylpiperidine CCR5 antagonist **compound 1** from the same chemical series displayed a binding IC50 of 2.6 nM in a radioligand displacement assay under similar conditions [2]. Although the numerical values derive from different readouts (Kd vs. IC50), the data place the target compound in a distinct affinity tier that may be preferred for probe applications requiring moderate receptor occupancy rather than potent blockade.
| Evidence Dimension | CCR5 binding affinity (Kd / IC50) |
|---|---|
| Target Compound Data | Kd = 316 nM (HEK‑293 Glosensor, RANTES‑induced Ca²⁺ assay) |
| Comparator Or Baseline | Compound 1 from Shen et al. 2004: IC50 = 2.6 nM (radioligand binding) |
| Quantified Difference | ~120‑fold lower affinity for the target compound (note: different assay formats) |
| Conditions | Target: HEK‑293 Glosensor cells, RANTES stimulation; Comparator: CCR5 radioligand displacement assay |
Why This Matters
This affinity differential defines a distinct pharmacological application window: the target compound is suitable as a low‑affinity chemical probe or functional antagonist template, whereas the comparator serves as a high‑potency lead.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906). Kd: 316 nM for human CCR5. https://www.bindingdb.org View Source
- [2] Shen D-M et al. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorg Med Chem Lett. 2004;14(4):935-939. PMID: 15012997. View Source
